

# Application Note: Quantification of Bisphenol A and its Metabolites in Wastewater

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## Compound of Interest

Compound Name: 2,2'-Dichloro bisphenol A-d12

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## Introduction

Bisphenol A (BPA) is a high-production-volume industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Its widespread use leads to its continuous release into the environment, primarily through wastewater effluents.[1][2] BPA is a known endocrine-disrupting chemical (EDC) that can interfere with hormonal systems, posing potential risks to human health and aquatic ecosystems.[3] In the human body and the environment, BPA can be transformed into various metabolites, including BPA-glucuronide (BPA-G), BPA-sulfate (BPA-S), and chlorinated or brominated derivatives. Monitoring the levels of BPA and its metabolites in wastewater is crucial for assessing the efficiency of wastewater treatment plants (WWTPs) in removing these contaminants and for understanding their environmental fate and potential impact.

This application note provides detailed protocols for the quantification of BPA and its key metabolites in wastewater samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It also includes a summary of reported concentrations in various wastewater matrices and a visualization of a key signaling pathway affected by BPA.

## Quantitative Data Summary

The following tables summarize the concentration ranges of BPA and its metabolites reported in municipal and industrial wastewater. These values can vary significantly depending on the industrial activities in the catchment area, the efficiency of the wastewater treatment processes, and the analytical methods employed.

Table 1: Concentration of Bisphenol A (BPA) in Municipal Wastewater

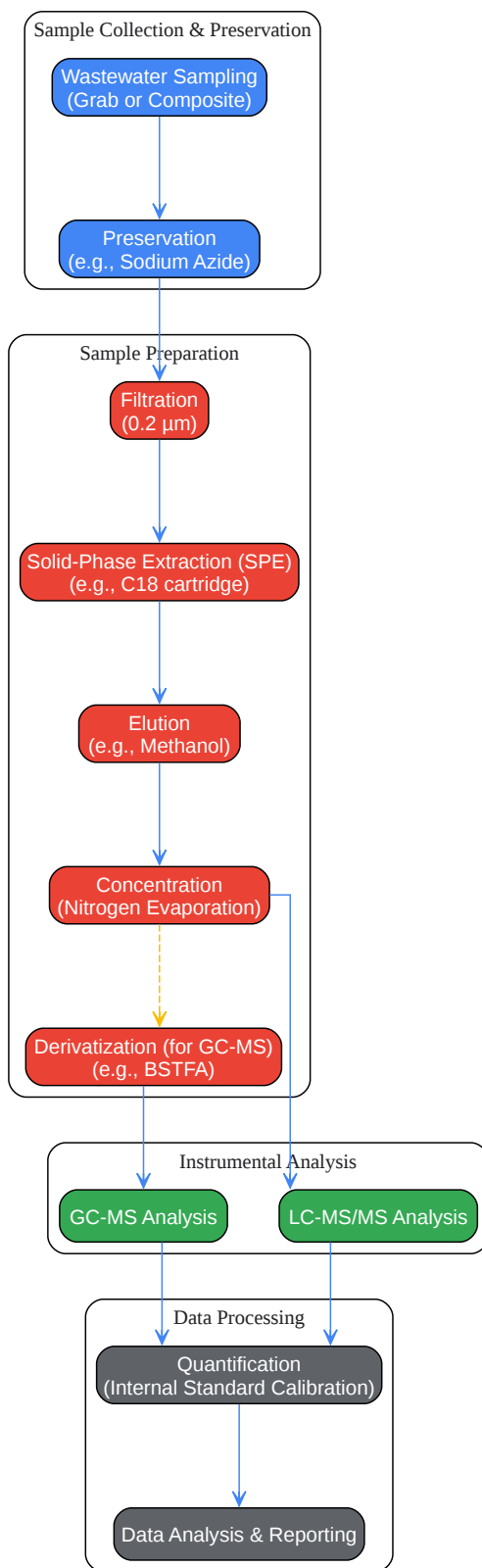
Sample Type	Concentration Range (ng/L)	Reference(s)
Influent	128.5 - 9140	<a href="#">[4]</a>
Effluent	15 - 257	<a href="#">[4]</a>
Raw Wastewater	up to 84,000	<a href="#">[1]</a>
Treated Effluent	410	<a href="#">[5]</a>

Table 2: Concentration of Bisphenol A (BPA) and its Analogs in Industrial Wastewater

Analyte	Concentration Difference (Influent - Effluent) (ng/L)	Wastewater Source	Reference(s)
Bisphenol A (BPA)	274.29 - 307.94	Polypropylene Production	[6]
D-BPA-1	74.71 - 117.88	Polypropylene Production	[6]
D-BPA-2	49.69 - 59.76	Polypropylene Production	[6]
D-BPA-3	67.06 - 167.69	Polypropylene Production	[6]
D-BPA-4	53.82 - 72.88	Polypropylene Production	[6]
Bisphenol A (BPA)	1623.94	Polyethylene Terephthalate Production	[6]
D-BPA-1	279.88	Polyethylene Terephthalate Production	[6]
D-BPA-2	209.82	Polyethylene Terephthalate Production	[6]
D-BPA-3	133.71	Polyethylene Terephthalate Production	[6]
D-BPA-4	31.51	Polyethylene Terephthalate Production	[6]

## Experimental Protocols

This section provides detailed methodologies for the quantification of BPA and its metabolites in wastewater. An overview of the general experimental workflow is presented below.



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General workflow for the analysis of BPA and its metabolites in wastewater.

## Protocol 1: Quantification by LC-MS/MS

This protocol is suitable for the simultaneous analysis of BPA and its polar metabolites, such as BPA-G and BPA-S, without the need for derivatization.

### 3.1.1. Materials and Reagents

- High-purity water (LC-MS grade)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium hydroxide solution
- BPA, BPA-G, BPA-S analytical standards
- Isotopically labeled internal standards (e.g., BPA-d16,  $^{13}\text{C}_{12}$ -BPA-G)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg/6 mL)
- Syringe filters (0.2  $\mu\text{m}$ , PTFE)

### 3.1.2. Sample Preparation (Solid-Phase Extraction)

- Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of high-purity water.<sup>[7]</sup>
- Loading: Spike a known volume of the filtered wastewater sample (e.g., 100-500 mL) with the internal standard solution and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 2 x 2 mL of high-purity water to remove interfering substances.<sup>[7]</sup>

- Elution: Elute the analytes with 2 x 2 mL of methanol.[7]
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

### 3.1.3. LC-MS/MS Conditions

- LC System: UltiMate 3000 HPLC system or equivalent.[7]
- Column: C18 column (e.g., 100 x 2.1 mm, 1.8  $\mu$ m).[7]
- Mobile Phase: A gradient of water and acetonitrile, both containing 5 mM ammonium hydroxide.[7]
- Flow Rate: 0.4 mL/min.[7]
- Injection Volume: 10  $\mu$ L.[7]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

### 3.1.4. Quantification

Quantification is performed using an internal calibration method with isotopically labeled internal standards.[7] Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

## Protocol 2: Quantification by GC-MS

This protocol is suitable for the analysis of BPA and its less polar derivatives. A derivatization step is required to increase the volatility of the analytes.

### 3.2.1. Materials and Reagents

- All reagents listed in Protocol 1 (excluding LC-MS specific reagents).
- Dichloromethane (GC grade)

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine

### 3.2.2. Sample Preparation (SPE and Derivatization)

- Follow the SPE procedure as described in Protocol 1 (steps 1-5).
- Derivatization: To the dried residue, add 70  $\mu\text{L}$  of BSTFA with 1% TMCS and 10  $\mu\text{L}$  of pyridine. Heat the mixture at 70°C for 15 minutes.
- Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane.

### 3.2.3. GC-MS Conditions

- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-5 column (e.g., 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
- Injector Temperature: 305°C.[\[1\]](#)
- Carrier Gas: Helium at a constant pressure of 100 kPa.[\[1\]](#)
- Injection Volume: 1  $\mu\text{L}$  (splitless).[\[1\]](#)
- Oven Temperature Program: Start at 120°C for 1 min, then ramp to 300°C at 10°C/min and hold for 6 min.[\[1\]](#)
- Mass Spectrometer: Operated in electron impact (EI) mode (70 eV).[\[1\]](#)
- Acquisition Mode: Selected Ion Monitoring (SIM).

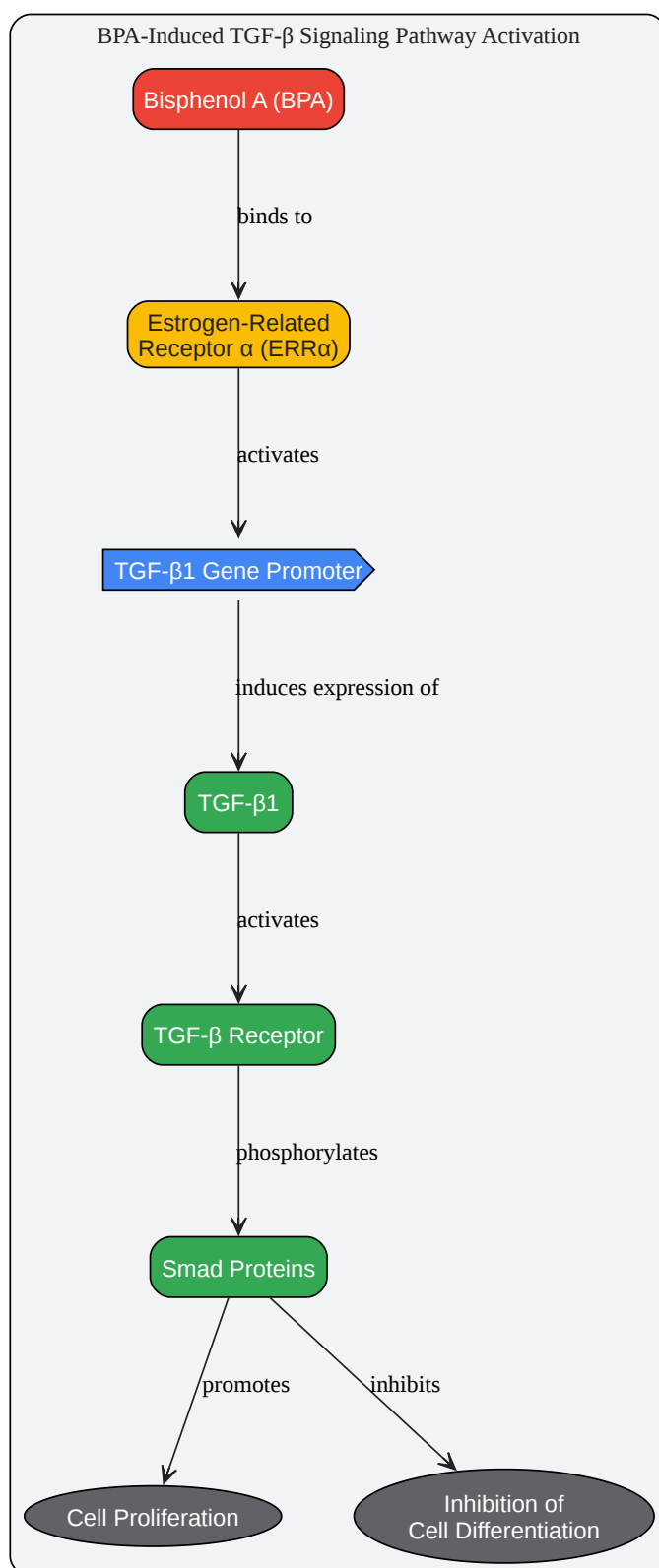
### 3.2.4. Quantification

Quantification is performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[\[1\]](#)

## Signaling Pathway Disruption by Bisphenol A

BPA is known to exert its endocrine-disrupting effects by interacting with various cellular signaling pathways. One such pathway is the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway, which is involved in cell proliferation and differentiation. BPA can activate this pathway, leading to altered cellular responses.





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BPA activates the TGF- $\beta$  signaling pathway via ERR $\alpha$ .

## Conclusion

The protocols detailed in this application note provide robust and sensitive methods for the quantification of BPA and its metabolites in wastewater. The choice between LC-MS/MS and GC-MS will depend on the specific analytes of interest and the available instrumentation. Accurate monitoring of these compounds is essential for environmental risk assessment and for evaluating the effectiveness of wastewater treatment strategies aimed at mitigating the discharge of endocrine-disrupting chemicals into the environment.

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